molecular formula C13H17NOS B11738228 4-(Dimethylamino)-3-[(4-methylphenyl)sulfanyl]but-3-EN-2-one

4-(Dimethylamino)-3-[(4-methylphenyl)sulfanyl]but-3-EN-2-one

Cat. No.: B11738228
M. Wt: 235.35 g/mol
InChI Key: DSRNZLZIGPMMBK-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-3-[(4-methylphenyl)sulfanyl]but-3-en-2-one is an α,β-unsaturated ketone (enone) featuring a dimethylamino group at position 4 and a 4-methylphenylsulfanyl moiety at position 3. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of heterocyclic systems like quinoline derivatives and pyrido-triazepinones . Its structure combines electron-donating (dimethylamino) and moderately electron-donating (methylphenylsulfanyl) groups, which influence its reactivity in condensation and cycloaddition reactions. The compound’s molecular formula is C₁₃H₁₅NOS, with a molecular weight of 245.33 g/mol .

Properties

Molecular Formula

C13H17NOS

Molecular Weight

235.35 g/mol

IUPAC Name

4-(dimethylamino)-3-(4-methylphenyl)sulfanylbut-3-en-2-one

InChI

InChI=1S/C13H17NOS/c1-10-5-7-12(8-6-10)16-13(11(2)15)9-14(3)4/h5-9H,1-4H3

InChI Key

DSRNZLZIGPMMBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC(=CN(C)C)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-3-[(4-methylphenyl)sulfanyl]but-3-EN-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylthiophenol and 4-dimethylaminobutyryl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 4-(Dimethylamino)-3-[(4-methylphenyl)sulfanyl]but-3-EN-2-one may involve large-scale batch reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-3-[(4-methylphenyl)sulfanyl]but-3-EN-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or sulfanyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(Dimethylamino)-3-[(4-methylphenyl)sulfanyl]but-3-EN-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-3-[(4-methylphenyl)sulfanyl]but-3-EN-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Altering Gene Expression: Influencing the expression of genes related to cell growth and differentiation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs and their comparative properties:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference
4-(Dimethylamino)-3-[(4-methylphenyl)sulfanyl]but-3-en-2-one C₁₃H₁₅NOS 245.33 4-methylphenylsulfanyl, dimethylamino Antimicrobial intermediates, condensation reactions
3-[(4-Chlorophenyl)sulfanyl]-4-(dimethylamino)but-3-en-2-one C₁₂H₁₂ClNOS 269.75 4-chlorophenylsulfanyl Increased electrophilicity, reactivity in nucleophilic additions
4-((2-Fluorophenyl)amino)-3-((4-methylphenyl)sulfonyl)but-3-en-2-one C₁₇H₁₅FNO₃S 344.37 sulfonyl, amino Enhanced electron-withdrawing effects, hydrogen bonding capability
(E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one C₁₅H₁₁FO 226.25 fluorophenyl, phenyl Chalcone derivative, crystallographic variations (dihedral angles: 7.14°–56.26°)
4-(4-Acetylanilino)-3-(3,4-dimethoxyphenyl)but-3-en-2-one C₂₀H₂₁NO₄ 339.39 acetylanilino, dimethoxyphenyl Bulky substituents, steric hindrance in reactions

Key Comparative Insights

Substituent Effects on Reactivity Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s dimethylamino group enhances electron density at the β-carbon, facilitating nucleophilic attacks, whereas the chlorophenyl analog’s Cl substituent (electron-withdrawing) increases electrophilicity, favoring Michael additions . Sulfanyl vs. Sulfonyl Groups: Replacing the sulfanyl group (S) with sulfonyl (SO₂) in analogs like 4-((2-Fluorophenyl)amino)-3-((4-methylphenyl)sulfonyl)but-3-en-2-one significantly alters reactivity. Sulfonyl groups are stronger electron-withdrawing, making the enone system more polarized and reactive toward nucleophiles .

For instance, pyrido-triazepinones derived from similar enones exhibit notable activity against bacterial strains . The methylphenylsulfanyl group may enhance membrane permeability compared to bulkier substituents like acetylanilino .

Crystallographic and Physical Properties Chalcone derivatives (e.g., (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one) demonstrate that substituents influence dihedral angles between aromatic rings (7.14°–56.26°), affecting crystal packing and melting points . The target compound’s sulfanyl group may promote specific intermolecular interactions (e.g., S···H contacts), altering solubility and stability compared to non-sulfur analogs.

Synthetic Utility The dimethylamino group in the target compound stabilizes intermediates in Pfitzinger reactions for quinoline synthesis, whereas phenyl-substituted analogs (e.g., 4-(4-(dimethylamino)phenyl)but-3-en-2-one) lack sulfur-based reactivity, limiting their utility in thiol-ene or oxidation reactions .

Biological Activity

4-(Dimethylamino)-3-[(4-methylphenyl)sulfanyl]but-3-EN-2-one, also known by its CAS number 1341744-41-9, is an organic compound notable for its unique structural features, including a dimethylamino group and a sulfanyl group attached to a butenone skeleton. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial and anticancer properties.

  • Molecular Formula : C13H17NOS
  • Molecular Weight : 235.35 g/mol
  • Structure : The compound features a conjugated system that enhances its reactivity and interactions with biological targets.

The biological activity of 4-(Dimethylamino)-3-[(4-methylphenyl)sulfanyl]but-3-EN-2-one is primarily attributed to its interaction with specific molecular targets and pathways. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the sulfanyl group may undergo redox reactions. These interactions can modulate the activity of various enzymes, receptors, and other biomolecules, leading to diverse biological effects.

Pharmacological Properties

Research indicates that compounds containing dimethylamino groups often exhibit a variety of pharmacological properties. The specific activities of 4-(Dimethylamino)-3-[(4-methylphenyl)sulfanyl]but-3-EN-2-one require further empirical studies, but preliminary findings suggest the following potential activities:

  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may also possess such effects.
  • Anticancer Potential : Investigations into related compounds indicate possible anticancer activities, warranting further exploration of this compound's efficacy in cancer treatment.

1. Micronucleus Formation Inhibition

A study involving a phenylbutenone derivative (similar to our compound) demonstrated that treatment with 20 mg/kg body weight significantly inhibited radiation-induced micronucleus formation in the bone marrow of BALB/c mice. The frequency of micronucleated erythrocytes was notably lower in treated groups compared to controls, indicating a protective effect against radiation-induced genotoxicity .

2. Toxicological Profile

Research on similar compounds has shown varying degrees of toxicity. For instance, studies have indicated that compounds with similar structures exhibit low toxicity levels with LD50 values exceeding 5000 mg/kg in certain animal models . This suggests that 4-(Dimethylamino)-3-[(4-methylphenyl)sulfanyl]but-3-EN-2-one may also have a favorable safety profile.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
4-(Dimethylamino)benzaldehydeContains dimethylamino groupAntimicrobial
IsophoroneKetone structureSolvent properties
SulfanilamideContains sulfanyl groupAntibacterial
4-(Dimethylamino)-3-[(4-methylphenyl)sulfanyl]but-3-EN-2-one Dimethylamino & sulfanyl groupsPotentially unique effects

The combination of both the dimethylamino and sulfanyl groups in this compound may confer distinct biological properties not found in simpler analogs.

Scientific Research Applications

  • Chemistry : Serves as a building block for synthesizing more complex organic molecules.
  • Biology : Investigated for potential biological activities, including antimicrobial and anticancer properties.
  • Medicine : Explored for drug development applications and as a pharmacophore in medicinal chemistry.
  • Industry : Utilized in the production of dyes, pigments, and other industrial chemicals.

Future Directions

Further empirical studies are essential to fully elucidate the therapeutic potential and mechanisms of action of 4-(Dimethylamino)-3-[(4-methylphenyl)sulfanyl]but-3-EN-2-one. Investigations into its pharmacokinetics, bioavailability, and long-term effects will be critical in determining its viability as a pharmaceutical agent.

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